Cas no 325764-01-0 (2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide)

2-Chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide is a specialized organic compound featuring a chloroacetamide core with a diethylsulfamoylphenyl substituent. Its molecular structure, incorporating both chloro and sulfonamide functional groups, lends it potential utility as an intermediate in agrochemical or pharmaceutical synthesis. The compound’s reactivity, particularly at the chloroacetamide moiety, allows for further derivatization, making it valuable in the development of sulfonamide-based active ingredients. Its diethylsulfamoyl group may enhance solubility and bioavailability in certain applications. This compound is suited for research and industrial use where precise functionalization of sulfonamide derivatives is required. Proper handling is essential due to its reactive halogenated components.
2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide structure
325764-01-0 structure
Product name:2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide
CAS No:325764-01-0
MF:C12H16Cl2N2O3S
MW:339.238039970398
CID:3104892
PubChem ID:3409326

2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2-chloro-5-diethylsulfamoyl-phenyl)-acetamide
    • 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide
    • EN300-01611
    • Z56775352
    • G38144
    • 2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
    • AKOS000115117
    • 325764-01-0
    • CS-0218648
    • UPCMLD0ENAT0502-3293:001
    • Inchi: InChI=1S/C12H16Cl2N2O3S/c1-3-16(4-2)20(18,19)9-5-6-10(14)11(7-9)15-12(17)8-13/h5-7H,3-4,8H2,1-2H3,(H,15,17)
    • InChI Key: FFUFARRFTVYGTE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 338.0258689Da
  • Monoisotopic Mass: 338.0258689Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.9Ų

2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289318-500mg
2-Chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
500mg
¥5292.00 2024-08-02
Enamine
EN300-01611-0.5g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
0.5g
$197.0 2023-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289318-100mg
2-Chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
100mg
¥1572.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289318-2.5g
2-Chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
2.5g
¥12052.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289318-5g
2-Chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
5g
¥19299.00 2024-08-02
1PlusChem
1P019HDO-1g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
1g
$401.00 2023-12-17
Enamine
EN009-7120-10g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
10g
$1224.0 2023-10-28
Enamine
EN009-7120-0.1g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
0.1g
$73.0 2023-10-28
Enamine
EN009-7120-1g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
1g
$284.0 2023-10-28
Enamine
EN009-7120-0.5g
2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
325764-01-0 95%
0.5g
$197.0 2023-10-28

Additional information on 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide

Professional Introduction to Compound with CAS No 325764-01-0 and Product Name: 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide

The compound in question, identified by the CAS No 325764-01-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The product name: 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide highlights its structural features, which include chloro substituents and a diethylsulfamoyl group, making it a promising candidate for further exploration in drug development.

Recent advancements in chemical biology have emphasized the importance of designing molecules with precise structural motifs to modulate biological pathways effectively. The presence of multiple halogen atoms in this compound suggests potential interactions with biological targets, which could be leveraged for therapeutic applications. Specifically, the chloro groups may enhance binding affinity to enzymes or receptors, while the diethylsulfamoyl moiety could influence metabolic stability and pharmacokinetic properties.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are critical steps. The 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide structure presents an intriguing scaffold for medicinal chemists to explore. Its dual functionality—combining electrophilic and nucleophilic centers—makes it a versatile building block for further derivatization. This flexibility is particularly valuable in hit-to-lead optimization processes, where subtle modifications can significantly alter biological activity.

Current research trends indicate that sulfonamide derivatives are increasingly being investigated for their potential therapeutic benefits. The diethylsulfamoyl group in this compound is a well-known pharmacophore that has been incorporated into various drug candidates due to its ability to enhance solubility and bioavailability. Moreover, sulfonamides are known to exhibit inhibitory effects on certain enzymes and receptors, making them relevant in treating conditions such as inflammation, infection, and metabolic disorders.

The chloro substituents at the 2-position and 2'-position of the phenyl ring add another layer of complexity to this molecule. These groups are often introduced to improve metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Additionally, halogenated aromatic compounds frequently exhibit enhanced binding interactions with biological targets due to their ability to form strong π-stacking interactions or participate in hydrogen bonding networks. This structural feature could be exploited to design molecules with improved pharmacological profiles.

From a synthetic chemistry perspective, the preparation of 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide involves multi-step reactions that require careful optimization. Key synthetic strategies may include chlorination reactions, sulfonamide formation, and acetylation steps. Advanced techniques such as transition-metal catalysis or organometallic chemistry could be employed to achieve high yields and purity levels. The development of efficient synthetic routes is essential for scaling up production and conducting further preclinical studies.

The biological evaluation of this compound is another critical aspect of its research. Initial in vitro assays could focus on assessing its interaction with target proteins or enzymes relevant to specific disease pathways. For instance, studies might investigate its potential as an inhibitor of bacterial enzymes or as a modulator of inflammatory pathways. Additionally, cell-based assays could provide insights into its cytotoxicity profile and potential off-target effects.

Computational modeling techniques have become indispensable tools in modern drug discovery. Molecular docking simulations can predict how 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide interacts with biological targets at the atomic level. These simulations can guide experimental design by identifying key residues involved in binding and suggesting structural modifications to improve potency or selectivity. Furthermore, quantum mechanical calculations can provide detailed insights into the electronic structure of the molecule, which may influence its reactivity and bioavailability.

The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact during drug development. Sustainable synthetic methodologies are being explored to reduce waste generation and energy consumption. For example, catalytic processes that employ recyclable catalysts or solvent-free reactions could be integrated into the synthesis of 2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylacetamide. Such approaches align with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, the compound identified by CAS No 325764-01-0 represents a promising candidate for further pharmaceutical research due to its unique structural features and potential biological activities. The presence of multiple functional groups—such as chloro substituents and a diethylsulfamoyl moiety—makes it an attractive scaffold for medicinal chemists to explore. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties through rational design approaches.

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